molecular formula C14H14F2N2OS B2380186 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide CAS No. 893994-99-5

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B2380186
CAS No.: 893994-99-5
M. Wt: 296.34
InChI Key: DIAUUERAIBOHBU-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles. These compounds contain a thiazole ring substituted at positions 2, 4, and 5. Thiazoles are an important class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They exhibit a wide range of biological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide typically involves the following steps:

Chemical Reactions Analysis

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide has diverse applications in scientific research:

Comparison with Similar Compounds

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide can be compared with other 2,4,5-trisubstituted thiazoles, such as:

    N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,5-difluorobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

    N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,6-difluorobenzylamine: Similar structure but with a benzylamine group instead of a benzamide group.

    N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,6-difluorobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of a benzamide group.

These comparisons highlight the unique properties of this compound, particularly its benzamide group, which contributes to its distinct biological activities.

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2OS/c1-8-12(20-9(2)18-8)6-7-17-14(19)13-10(15)4-3-5-11(13)16/h3-5H,6-7H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAUUERAIBOHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCNC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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